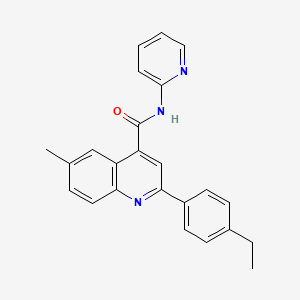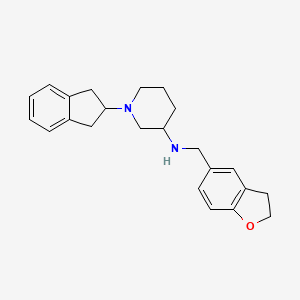![molecular formula C23H28N4O B6094813 2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6094813.png)
2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that possesses unique properties, making it an attractive candidate for research and development.
Mecanismo De Acción
The mechanism of action of 2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes. The compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects, inducing apoptosis in cancer cells. The compound has been shown to modulate various signaling pathways in cells, suggesting that it may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol is its ability to target specific cells and tissues. This makes it an attractive candidate for drug delivery systems. The compound has also been shown to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol. One potential direction is to further investigate its potential as a drug delivery system. The compound's ability to target specific cells and tissues makes it a promising candidate for the development of targeted therapies. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate various signaling pathways in cells suggests that it may have potential as a therapeutic agent for these diseases. Finally, further investigation into the compound's mechanism of action may provide insight into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol involves the reaction of 1-methylpiperazine with 1,3-diphenyl-4-formylpyrazole in the presence of ethanol and a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the target compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antifungal, and antitumor properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Furthermore, the compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[(1,3-diphenylpyrazol-4-yl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-25-13-14-26(18-22(25)12-15-28)16-20-17-27(21-10-6-3-7-11-21)24-23(20)19-8-4-2-5-9-19/h2-11,17,22,28H,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBDFBUNVNUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6094764.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B6094774.png)
![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)
![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)
![N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6094823.png)

![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
